What are the chemical properties of 4-Nitro-D-phenylalanine ethyl ester hydrochloride?
What are the chemical properties of 4-Nitro-D-phenylalanine ethyl ester hydrochloride?
An In-depth Technical Guide to the Chemical Properties of 4-Nitro-D-phenylalanine ethyl ester hydrochloride
Authored by a Senior Application Scientist
Introduction
4-Nitro-D-phenylalanine ethyl ester hydrochloride is a derivative of the non-proteinogenic amino acid D-phenylalanine. The presence of a nitro group on the phenyl ring and an ethyl ester at the carboxylic acid terminus imparts unique chemical characteristics that make it a valuable building block in synthetic organic chemistry and a key component in the development of novel pharmaceuticals. This guide provides a comprehensive overview of its chemical properties, intended for researchers, scientists, and professionals in drug development.
The introduction of the nitro group at the para position of the phenyl ring significantly influences the electronic properties of the molecule. This electron-withdrawing group enhances the reactivity of the aromatic ring towards nucleophilic substitution and can be readily reduced to an amine, providing a versatile chemical handle for further molecular elaboration. The ethyl ester protects the carboxylic acid, allowing for selective reactions at other sites of the molecule, and can be deprotected under controlled conditions. As the hydrochloride salt, the compound exhibits improved stability and solubility in certain solvents compared to its free base form.
This document will delve into the physicochemical properties, spectroscopic signature, reactivity profile, and safe handling of 4-Nitro-D-phenylalanine ethyl ester hydrochloride, providing a foundational understanding for its effective utilization in research and development.
Chemical and Physical Properties
The fundamental chemical and physical properties of 4-Nitro-D-phenylalanine ethyl ester hydrochloride are summarized below. It is important to note that while some data is available for the L-enantiomer, specific experimental values for the D-enantiomer are less common. However, most physical properties, with the exception of optical rotation, are expected to be identical for both enantiomers.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₅ClN₂O₄ | [1] |
| Molecular Weight | 274.71 g/mol | [1] |
| Appearance | Light yellow powder | [2] |
| Melting Point | 198-204 °C (for L-enantiomer) | [2] |
| Solubility | Soluble in methanol and water. | [3] |
| Optical Rotation | [α]ᴅ²⁰ = +35 ± 2º (c=2 in DMF) for L-enantiomer | [2] |
Causality Behind the Properties:
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Melting Point: The high melting point is indicative of the ionic character of the hydrochloride salt and the potential for strong intermolecular interactions, including hydrogen bonding and dipole-dipole interactions involving the nitro group and the ester.
-
Solubility: The presence of the hydrochloride salt of the primary amine and the polar nitro and ester groups contributes to its solubility in polar solvents like water and methanol.
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Optical Rotation: As a chiral molecule, it rotates plane-polarized light. The D-enantiomer is expected to have a negative optical rotation of a similar magnitude to the positive rotation of the L-enantiomer under the same conditions.
Structural Information
The chemical structure of 4-Nitro-D-phenylalanine ethyl ester hydrochloride is depicted below.
Caption: Chemical structure of 4-Nitro-D-phenylalanine ethyl ester hydrochloride.
Spectroscopic Properties
While specific spectra for 4-Nitro-D-phenylalanine ethyl ester hydrochloride are not widely published, its spectroscopic characteristics can be predicted based on its functional groups and the analysis of similar compounds. The spectra for the D- and L-enantiomers are expected to be identical.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, alpha-proton, beta-protons, and ethyl ester protons.
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic Protons (ortho to NO₂) | ~8.2 | Doublet |
| Aromatic Protons (meta to NO₂) | ~7.5 | Doublet |
| Alpha-Proton (α-CH) | ~4.4 | Triplet |
| Beta-Protons (β-CH₂) | ~3.3 | Doublet of doublets |
| Methylene Protons (-OCH₂CH₃) | ~4.2 | Quartet |
| Methyl Protons (-OCH₂CH₃) | ~1.2 | Triplet |
| Amine Protons (-NH₃⁺) | Broad singlet, variable | Singlet |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton.
| Carbon Environment | Expected Chemical Shift (δ, ppm) |
| Carbonyl Carbon (C=O) | ~170 |
| Aromatic Carbon (C-NO₂) | ~147 |
| Aromatic Carbon (ipso-CH₂) | ~135 |
| Aromatic Carbons (CH) | 124-131 |
| Alpha-Carbon (α-CH) | ~54 |
| Methylene Carbon (-OCH₂) | ~62 |
| Beta-Carbon (β-CH₂) | ~37 |
| Methyl Carbon (-CH₃) | ~14 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch (amine salt) | 3100-2800 (broad) |
| C-H stretch (aromatic) | 3100-3000 |
| C-H stretch (aliphatic) | 3000-2850 |
| C=O stretch (ester) | ~1740 |
| N-O stretch (nitro, asymmetric) | ~1520 |
| N-O stretch (nitro, symmetric) | ~1345 |
| C-O stretch (ester) | ~1200 |
Mass Spectrometry
In mass spectrometry, the molecular ion peak [M]⁺ would correspond to the free base (C₁₁H₁₄N₂O₄) with a monoisotopic mass of approximately 238.09 Da.[1] Common fragmentation patterns would involve the loss of the ethyl group, the ethoxycarbonyl group, and cleavage of the Cα-Cβ bond.
Reactivity and Stability
Stability
4-Nitro-D-phenylalanine ethyl ester hydrochloride is generally stable under standard laboratory conditions. However, it should be stored in a cool, dry place to prevent degradation.[2] As with many ester compounds, it is susceptible to hydrolysis under acidic or basic conditions. The hydrochloride salt form enhances its stability against degradation at the amine.
Reactivity
The reactivity of this compound is dictated by its three main functional components: the nitro group, the ethyl ester, and the primary amine hydrochloride.
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Reduction of the Nitro Group: The nitro group can be readily reduced to a primary amine using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., Sn/HCl). This transformation is fundamental in converting it into a 4-amino-D-phenylalanine derivative, a useful intermediate in peptide synthesis and medicinal chemistry.[4]
-
Ester Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.[5] Acid-catalyzed hydrolysis is typically performed in aqueous acid, while saponification occurs in the presence of a base like sodium hydroxide.
-
N-Acylation and Alkylation: The primary amine, after neutralization of the hydrochloride salt, is nucleophilic and can undergo acylation with acyl chlorides or anhydrides to form amides, or alkylation with alkyl halides.
-
Peptide Coupling: As an amino acid derivative, it is a key substrate for peptide synthesis. The amine can be coupled with the carboxylic acid of another amino acid or peptide using standard peptide coupling reagents (e.g., DCC, HBTU).
Caption: Key reaction pathways of 4-Nitro-D-phenylalanine ethyl ester.
Synthetic Protocol: Esterification of 4-Nitro-D-phenylalanine
A common method for the synthesis of amino acid ethyl esters is the Fischer esterification, where the amino acid is treated with ethanol in the presence of an acid catalyst. Thionyl chloride is often used as it reacts with ethanol to form HCl in situ, which acts as the catalyst, and also drives the reaction by converting the carboxylic acid to a more reactive acyl chloride intermediate.
Materials:
-
4-Nitro-D-phenylalanine
-
Ethanol (absolute)
-
Thionyl chloride (SOCl₂)
-
Diethyl ether
Procedure:
-
Suspend 4-Nitro-D-phenylalanine in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. The flask should be cooled in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred suspension. An exothermic reaction will occur.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting solid residue is the crude 4-Nitro-D-phenylalanine ethyl ester hydrochloride.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/diethyl ether, to obtain the purified product.
Safety and Handling
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.[6] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of the powder.[6] Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[6]
-
Hazard Statements: May cause skin and eye irritation.
-
Precautionary Statements: Wash hands thoroughly after handling. Avoid breathing dust.[6]
-
Storage: Store in a tightly sealed container in a cool, dry place.[2]
Applications
4-Nitro-D-phenylalanine ethyl ester hydrochloride is a versatile intermediate with applications in several areas of chemical research and development:
-
Pharmaceutical Synthesis: It serves as a precursor in the synthesis of more complex molecules, including active pharmaceutical ingredients. For instance, it has been used in the synthesis of melphalan, an anticancer agent.[6]
-
Peptide Chemistry: As a non-natural amino acid, its incorporation into peptides can lead to novel structures with modified biological activity, stability, or conformational properties. The nitro group can be used as a handle for further modifications after peptide synthesis.
-
Biochemical Research: It can be used in studies involving enzyme activity and protein interactions. The nitro group can act as a spectroscopic probe or be used to introduce other functionalities into a biological system.[2]
References
-
GSRS. 4-NITRO-DL-PHENYLALANINE METHYL ESTER HYDROCHLORIDE. [Link]
-
Oakwood Chemical. 3-(4-Nitro-phenyl)-L-alanine ethyl ester hydrochloride. [Link]
-
PubChem. Ethyl 4-nitro-L-phenylalanine. [Link]
- Google Patents. US20160016889A1 - An Improved Process for the Synthesis of Melphalan and the Hydrochloride Salt.
-
PubChem. Ethyl L-phenylalaninate hydrochloride. [Link]
-
Azobenzene-Based Amino Acids for the Photocontrol of Coiled-Coil Peptides - PMC - NIH. [Link]
-
Propose a mechanism for the acid-catalyzed hydrolysis of phenylalanine ethyl ester. [Link]
-
PubChem. L-Phenylalanine ethyl ester hydrochloride. [Link]
Sources
- 1. 3-(4-Nitro-phenyl)-L-alanine ethyl ester hydrochloride [oakwoodchemical.com]
- 2. chemimpex.com [chemimpex.com]
- 3. echemi.com [echemi.com]
- 4. Azobenzene-Based Amino Acids for the Photocontrol of Coiled-Coil Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Propose a mechanism for the acid-catalyzed hydrolysis of phenylal... | Study Prep in Pearson+ [pearson.com]
- 6. US20160016889A1 - An Improved Process for the Synthesis of Melphalan and the Hydrochloride Salt - Google Patents [patents.google.com]
